

Application Note: UPLC-HRMS Protocol for the Identification of Psilomethoxin

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Psilomethoxin (4-hydroxy-5-methoxy-N,N-dimethyltryptamine or 4-HO-5-MeO-DMT) is a lesser-known tryptamine and a structural analog of the psychedelic compounds psilocin and 5-MeO-DMT. As interest in psychedelic compounds for therapeutic applications grows, robust analytical methods for the unambiguous identification of these substances are crucial. Ultra-Performance Liquid Chromatography coupled with High-Resolution Mass Spectrometry (UPLC-HRMS) offers the sensitivity and specificity required for the analysis of complex samples. This application note provides a detailed protocol for the identification of Psilomethoxin, intended to support research, forensic analysis, and quality control in drug development.

Recent analytical investigations have targeted **Psilomethoxin**, although its presence in commercially available products has not been confirmed. A study by Williamson and Sherwood in 2023, which aimed to identify **Psilomethoxin** in a product from the "Church of **Psilomethoxin**," did not detect the compound but provided valuable chromatographic and mass spectrometric information for its targeted analysis.[1][2] This protocol is based on the findings from that study and established analytical methods for related tryptamines.

Materials and Methods Reagents and Standards

Methanol (LC-MS grade)



- Acetonitrile (LC-MS grade)
- Formic acid (LC-MS grade)
- Ultrapure water
- Psilomethoxin reference standard (if available)
- Structurally related tryptamine standards (e.g., psilocin, 5-MeO-DMT) for chromatographic comparison.

Sample Preparation

The following protocol is a general guideline for the extraction of **Psilomethoxin** from a solid matrix, such as fungal material or a powder.

- Accurately weigh 100 mg of the homogenized sample material into a microcentrifuge tube.
- Add 1 mL of methanol to the tube.
- Sonicate the sample for 1 hour, protected from light.[1]
- Centrifuge the sample to pellet solid material.
- Carefully transfer 100 μ L of the supernatant to a new tube.
- Dilute the supernatant with 900 μL of deionized water.[1]
- The diluted sample is now ready for UPLC-HRMS analysis.

UPLC-HRMS Parameters

The following parameters are based on the successful separation of related tryptamines and the targeted analysis of **Psilomethoxin**.[1]



| Parameter | Specification | |
|--------------------|--|--|
| UPLC System | Waters Acquity I-Class UPLC or equivalent | |
| Column | Waters Acquity UPLC HSS T3 (1.8 μm, 2.1 mm x 100 mm) or equivalent | |
| Mobile Phase A | Water with 0.1% Formic Acid | |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | |
| Flow Rate | 0.6 mL/min | |
| Column Temperature | 40 °C | |
| Injection Volume | 1-5 μL | |
| Gradient | A linear gradient from 5% to 95% B over several minutes, followed by a re-equilibration step, is recommended. | |
| HRMS System | Waters Xevo G2-XS QToF or equivalent | |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode | |
| Capillary Voltage | 3.0 kV | |
| Cone Voltage | 30 V | |
| Source Temperature | 120 °C | |
| Desolvation Temp. | 350 °C | |
| Data Acquisition | MSE (a data-independent acquisition method that collects both precursor and fragment ion data) or targeted MS/MS | |

Data Analysis

Identification of **Psilomethoxin** is based on a combination of its retention time and high-resolution mass spectrometric data.

 Retention Time: The retention time of Psilomethoxin is expected to be between that of psilocin and 5-MeO-DMT in a reversed-phase chromatography system.[1]



- Accurate Mass: The primary identification criterion is the accurate mass of the protonated molecule [M+H]+.
- Fragmentation Pattern: The fragmentation pattern obtained from MS/MS or high-energy MS scans provides structural confirmation.

Results

Chromatographic and Mass Spectrometric Data

The following table summarizes the key analytical parameters for the identification of **Psilomethoxin**.

| Compound | Molecular Formula | Monoisotopic Mass (Da) | Protonated Adduct [M+H]+ (m/z) | Predicted Retention Time Window (min) |
|---------------|----------------------|---------------------------|--------------------------------------|---|
| Psilomethoxin | C13H18N2O2 | 234.1368 | 235.1441 | 1.3 - 1.6 |
| Psilocin | C12H16N2O | 204.1263 | 205.1335 | ~1.3 |
| 5-MeO-DMT | C13H18N2O | 218.1419 | 219.1492 | ~1.6 |

Data for **Psilomethoxin** is based on theoretical calculations and predictions from Williamson and Sherwood, 2023.[1]

Predicted Fragmentation of Psilomethoxin

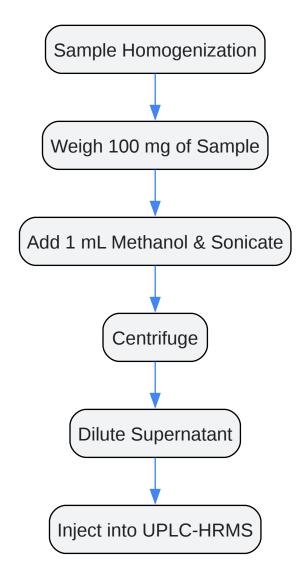
In the absence of a certified reference standard, the fragmentation pattern of **Psilomethoxin** is predicted based on the known fragmentation of structurally similar tryptamines, such as psilocin and 5-MeO-DMT. The primary fragmentation pathway is expected to be the loss of the dimethylamine group.



| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Proposed Structure of Fragment |
|---------------------|------------------------------|--|
| 235.1441 | 190.0810 | [M+H - N(CH3)2]+, Indole ring with hydroxyl, methoxy, and ethyl side chain |
| 235.1441 | 175.0573 | Fragment resulting from cleavage of the ethylamine side chain |
| 235.1441 | 58.0651 | [CH2=N(CH3)2]+, Dimethylamine iminium ion |

Experimental and Data Analysis Workflows

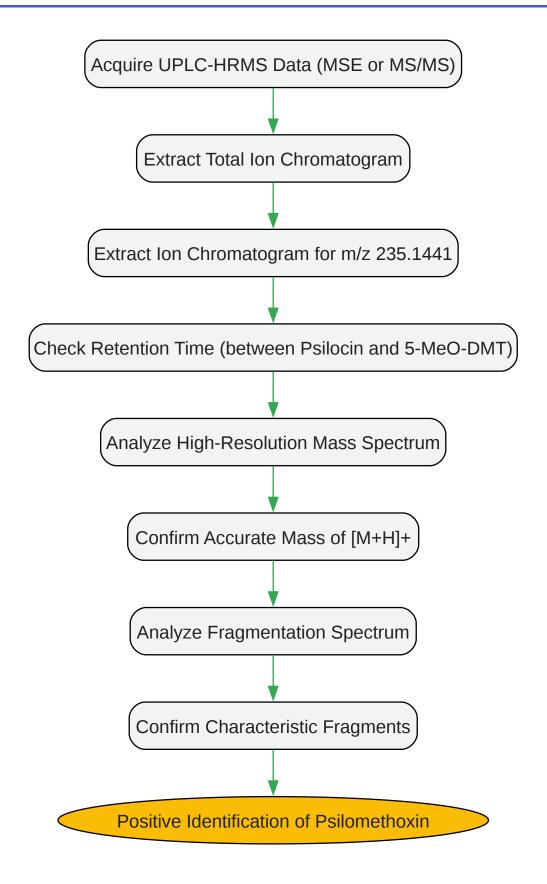




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Caption: Experimental workflow for **Psilomethoxin** sample preparation.





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Caption: Data analysis workflow for **Psilomethoxin** identification.



Conclusion

This application note provides a comprehensive UPLC-HRMS protocol for the targeted identification of **Psilomethoxin**. The method relies on high-resolution mass spectrometry for accurate mass determination and a predicted fragmentation pattern for structural confirmation. The provided workflows and tabulated data offer a clear and structured approach for researchers in various fields. It is important to note that the fragmentation data presented is predictive and should be confirmed with a certified reference standard when one becomes available. This protocol serves as a valuable tool for the scientific community to reliably identify **Psilomethoxin** and distinguish it from other structurally related tryptamines.

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